![molecular formula C12H16N6O2 B2588347 3-(tert-butyl)-9-méthyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-11-1](/img/structure/B2588347.png)

3-(tert-butyl)-9-méthyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

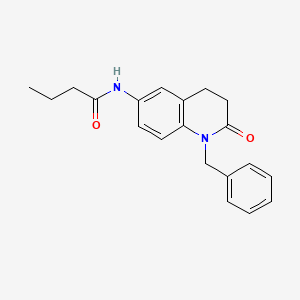

The compound “3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule that contains several functional groups including a purine ring, a triazine ring, a tert-butyl group, and a methyl group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through condensation reactions of substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Applications De Recherche Scientifique

Matériaux énergétiques et propulseurs

Les azolo[1,2,4]triazines substituées par des groupes nitro, y compris notre composé d'intérêt, présentent des caractéristiques pratiquement utiles en tant que composés riches en énergie. Ces matériaux sont proposés pour une utilisation dans les propulseurs, les explosifs et les produits pyrotechniques . Leur teneur élevée en azote contribue à leurs propriétés énergétiques, ce qui en fait des candidats attrayants pour des applications dans les carburants de fusées, les airbags et autres systèmes de propulsion.

Agents antiviraux

Le composé 2-méthylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7(4H)-one, également connu sous le nom de Triazavirin, est dérivé d'une azolo[1,2,4]triazine apparentée. La Triazavirin a démontré une activité antivirale contre divers virus à ARN, y compris les virus de la grippe et d'Ebola. Son mécanisme d'action unique implique l'inhibition de la synthèse de l'ARN viral, ce qui en fait un médicament antiviral prometteur .

Science des matériaux : semi-conducteurs organiques

Les azolo[1,2,4]triazines ont été explorées comme semi-conducteurs organiques en raison de leurs propriétés électroniques intrigantes. Les chercheurs étudient leur utilisation dans les transistors à effet de champ organiques (OFET), les diodes électroluminescentes organiques (OLED) et les dispositifs photovoltaïques. La substitution tert-butyle dans notre composé peut influencer le transport de charge et la stabilité, ce qui en fait un candidat intéressant pour l'électronique organique .

Chimie médicinale : inhibiteurs de kinases

L'échafaudage purine dans notre composé ressemble à l'adénosine, un élément clé des voies de signalisation cellulaire. Les chercheurs ont exploré les dérivés de la purine comme inhibiteurs de kinases, ciblant des kinases spécifiques impliquées dans des maladies telles que le cancer. En modifiant le groupe tert-butyle et d'autres substituants, les scientifiques peuvent affiner la sélectivité et la puissance de ces inhibiteurs .

Chimie supramoléculaire : interactions hôte-invité

Les azolo[1,2,4]triazines peuvent agir comme molécules hôtes en chimie supramoléculaire. Les chercheurs étudient leur capacité à former des complexes d'inclusion avec des molécules invitées, telles que de petits composés organiques ou des ions métalliques. Le substituant tert-butyle peut influencer l'affinité de liaison et la sélectivité de ces interactions hôte-invité .

Science des matériaux : ingénierie cristalline

Les structures cristallines des azolo[1,2,4]triazines fournissent des informations sur leurs arrangements d'emballage et leurs interactions intermoléculaires. Les chercheurs explorent les principes de l'ingénierie cristalline pour concevoir de nouveaux matériaux présentant des propriétés souhaitées. En modifiant le groupe tert-butyle et d'autres substituants, ils peuvent contrôler l'emballage cristallin et optimiser des propriétés telles que la solubilité, la stabilité et la résistance mécanique .

Orientations Futures

Analyse Biochimique

Biochemical Properties

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the target. Furthermore, this compound can alter gene expression by interacting with DNA and RNA, influencing the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its efficacy and potency . Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a crucial role in the biotransformation of many xenobiotics .

Transport and Distribution

The transport and distribution of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, it may be transported into cells via specific membrane transporters and distributed to organelles such as the mitochondria and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of 3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can accumulate in the nucleus, where it influences gene expression and cell cycle regulation .

Propriétés

IUPAC Name |

3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2/c1-12(2,3)6-5-18-7-8(13-10(18)16-15-6)17(4)11(20)14-9(7)19/h5H2,1-4H3,(H,13,16)(H,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIFBDCPVFIEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)

![7-bromo-4-(4-bromobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2588276.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyrrolidine-1-sulfonamide](/img/structure/B2588278.png)

![methyl 2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2588281.png)

![N-(3-methoxyphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2588282.png)